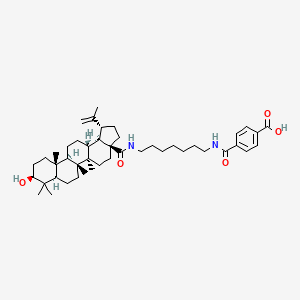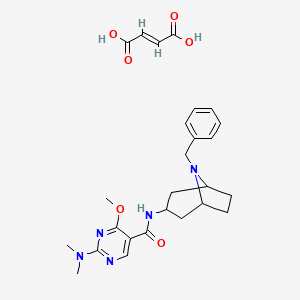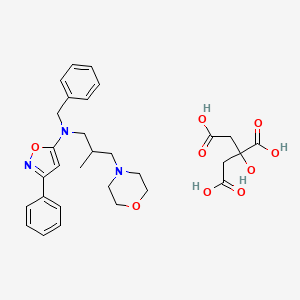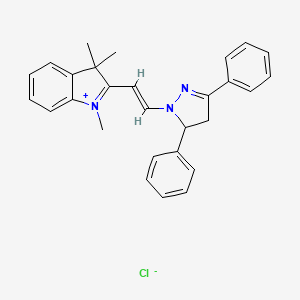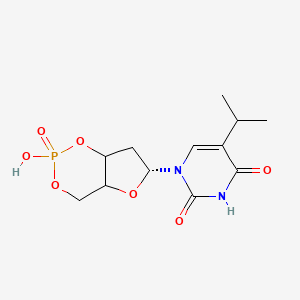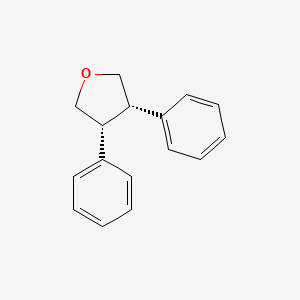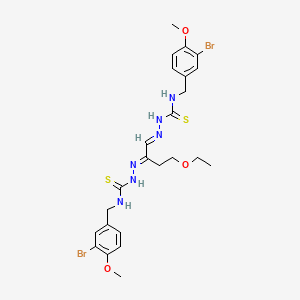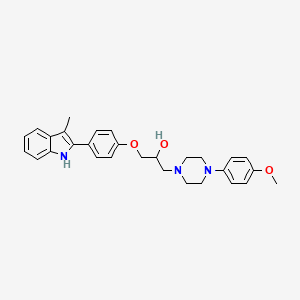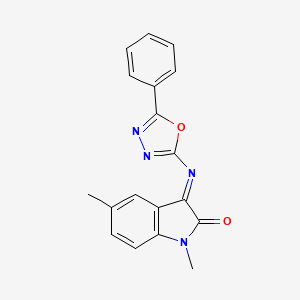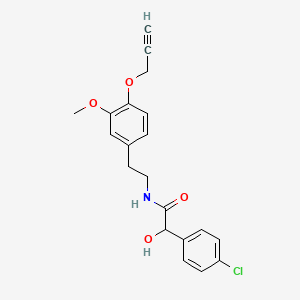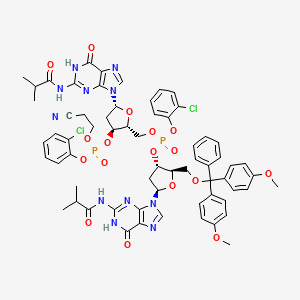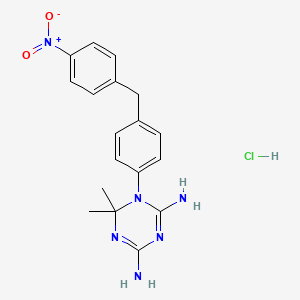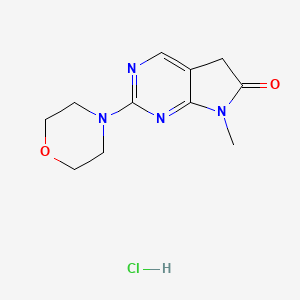
1,2-Ethanediamine, N,N-diethyl-N'-(7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N-diethyl-N’-(7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)-, dihydrochloride is a complex organic compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s structure features a combination of ethanediamine and cycloheptaquinoline moieties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the cycloheptaquinoline core, followed by the introduction of the ethanediamine moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product, often through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-(7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
1,2-Ethanediamine, N,N-diethyl-N’-(7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,2-Ethanediamine, N,N-diethyl-N’-(7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)-, dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine derivatives: Compounds with similar ethanediamine moieties.
Cycloheptaquinoline derivatives: Compounds with similar cycloheptaquinoline structures.
Uniqueness
What sets 1,2-Ethanediamine, N,N-diethyl-N’-(7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)-, dihydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
108154-76-3 |
|---|---|
Molecular Formula |
C20H31Cl2N3 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C20H29N3.2ClH/c1-3-23(4-2)15-14-21-20-16-10-6-5-7-12-18(16)22-19-13-9-8-11-17(19)20;;/h8-9,11,13H,3-7,10,12,14-15H2,1-2H3,(H,21,22);2*1H |
InChI Key |
GEECARHDWGHXMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2CCCCCC2=NC3=CC=CC=C31.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


